molecular formula C13H15N3O2 B2931720 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 899982-56-0

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2931720
CAS No.: 899982-56-0
M. Wt: 245.282
InChI Key: BVLWVBNQSDUQMP-UHFFFAOYSA-N
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Description

N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 5 and a propanamide moiety at position 2. The oxadiazole ring is a heterocyclic scaffold known for its stability and versatility in medicinal and agrochemical applications.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-11(17)14-13-16-15-12(18-13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLWVBNQSDUQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethylbenzohydrazide with propionic anhydride under reflux conditions to form the desired oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Molecular and Physical Properties of Selected Oxadiazole-Propanamide Derivatives

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide (Target) C₁₄H₁₆N₃O₂ ~258* Not reported 3,4-dimethylphenyl, propanamide
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) C₁₇H₁₉N₅O₂S₂ 389 134–178 2,4-dimethylphenyl, sulfanyl-thiazole
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 354 135–136 4-methylphenyl, sulfanyl-thiazole
3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h) C₁₅H₁₃N₅O₄S₂ 407 158–159 3-nitrophenyl, sulfanyl-thiazole

*Calculated based on molecular formula.

Key Observations :

  • The target compound lacks the sulfanyl-thiazole moiety present in analogs from and , resulting in a lower molecular weight (~258 vs. 354–407 g/mol).
  • Methyl substituents on the phenyl ring (as in 7e and 8d) are associated with moderate melting points (134–178°C), suggesting that the target’s 3,4-dimethylphenyl group may enhance crystallinity compared to monosubstituted analogs .

Substituent Effects on Physicochemical Properties

Aromatic Substituents

  • Electron-Donating Groups (e.g., Methyl) : Compounds with methyl groups (e.g., 7e, 8d) exhibit higher thermal stability (melting points >130°C) compared to unsubstituted phenyl analogs, likely due to improved hydrophobic interactions .

Functional Group Modifications

  • Sulfanyl vs. Direct Linkage : The sulfanyl group in analogs (e.g., 8d, 8h) introduces sulfur atoms, which may enhance redox activity or metal coordination. The target compound’s direct propanamide-oxadiazole linkage could simplify synthesis and reduce steric hindrance .

Hypothetical Bioactivity and Toxicity

    Biological Activity

    N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. The following sections detail its synthesis, biological assays, and the implications of its activity in various fields.

    Chemical Structure and Synthesis

    This compound contains an oxadiazole ring that is known for its diverse biological activities. The synthesis typically involves:

    • Formation of the Oxadiazole Ring :
      • The oxadiazole moiety is synthesized through the reaction of hydrazines with acid chlorides or other electrophiles.
    • Substitution Reactions :
      • The introduction of the 3,4-dimethylphenyl group can be achieved via nucleophilic substitution reactions.
    • Final Acylation :
      • The final product is obtained through acylation with propanoyl chloride.

    The molecular formula for this compound is C13H14N4OC_{13}H_{14}N_4O with a molecular weight of approximately 246.28 g/mol.

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that derivatives of oxadiazoles showed cytotoxic effects against various cancer cell lines:

    CompoundCell LineIC50 (µM)
    5aMCF-70.65
    5bMDA-MB-2312.41
    5cU-9370.75

    These compounds demonstrated a dose-dependent induction of apoptosis in cancer cells, which suggests their potential as therapeutic agents in oncology .

    Antimicrobial Activity

    The antimicrobial properties of oxadiazole derivatives have also been investigated. Preliminary studies suggest that this compound may inhibit specific bacterial strains and fungi. For instance:

    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Candida albicans10

    These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .

    Enzyme Inhibition

    Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Certain oxadiazole derivatives have been shown to act as potent MAO-B inhibitors:

    Compound NameIC50 (nM)
    Oxadiazole Derivative A50
    Oxadiazole Derivative B30

    This inhibition could have implications for treating neurodegenerative diseases such as Parkinson's .

    Case Studies and Research Findings

    Several studies have explored the biological activity of oxadiazole derivatives:

    • Anticancer Activity :
      • A series of oxadiazole derivatives were tested against leukemia cell lines and showed promising results with IC50 values in the micromolar range .
    • Antimicrobial Efficacy :
      • A study demonstrated that specific oxadiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
    • MAO Inhibition :
      • Research indicated that certain derivatives displayed selective inhibition of MAO-B, suggesting potential applications in psychiatric disorders .

    Q & A

    Q. How can researchers optimize the synthesis of 1,3,4-oxadiazole derivatives like N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide?

    Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates. For example, coupling aryl hydrazides with propanamide derivatives using reagents like COMU® in DMF with triethylamine as a base (yields: 24–86%) . Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield; lower temperatures (−78°C) improve fluorinated derivatives’ purity (54% yield) . Purification via column chromatography (cyclohexane/ethyl acetate) and characterization using NMR, IR, and HPLC (purity: 84–98%) are critical .

    Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

    Methodological Answer:

    • 1H/13C NMR : Assign chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and oxadiazole carbons (δ 160–168 ppm) .
    • IR Spectroscopy : Confirm carbonyl (C=O, 1685 cm⁻¹) and amide (N–H, 3305 cm⁻¹) functionalities .
    • HPLC : Assess purity (>85% required for biological assays) .

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituents on the aryl ring) influence biological activity in oxadiazole-propanamide hybrids?

    Methodological Answer:

    • Electron-Withdrawing Groups (EWGs) : Bromo or nitro substituents (e.g., 8h, 3-nitrophenyl) enhance interactions with hydrophobic enzyme pockets, as seen in urease inhibition studies .
    • Electron-Donating Groups (EDGs) : Methoxy or methyl groups (e.g., 8e, 4-methylphenyl) improve solubility but may reduce target binding affinity .
    • Bioisosteric Replacement : Replacing oxadiazole with thiadiazole alters metabolic stability, as shown in cytotoxicity assays (IC₅₀: 12–45 µM) .

    Q. How can computational modeling resolve contradictions in experimental data (e.g., variable enzyme inhibition results)?

    Methodological Answer:

    • Molecular Docking : Simulate binding modes with LOX or urease active sites to explain inhibitory potency variations (e.g., 8e vs. 8g in LOX inhibition) .
    • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns to validate experimental IC₅₀ discrepancies .
    • QSAR Models : Correlate substituent Hammett constants (σ) with bioactivity trends .

    Q. What advanced analytical methods validate trace impurities in synthesized batches?

    Methodological Answer:

    • HRMS : Confirm exact mass (e.g., m/z 516.6338 for C₂₄H₂₈N₄O₅S₂) to detect isotopic deviations from theoretical values .
    • X-ray Crystallography : Resolve structural ambiguities (e.g., amidic vs. aliphatic carbon assignments) using single-crystal data .
    • LC-MS/MS : Quantify impurities below 0.1% using fragmentation patterns .

    Data Interpretation & Experimental Design

    Q. How should researchers design dose-response assays to evaluate cytotoxicity?

    Methodological Answer:

    • Cell Lines : Use HEK-293 or HepG2 cells for baseline toxicity (24–48 hr exposure) .
    • Controls : Include cisplatin (positive control) and DMSO (solvent control) .
    • Endpoints : Measure IC₅₀ via MTT assay, ensuring triplicate replicates to minimize variability (±5% SD) .

    Q. How can conflicting NMR data (e.g., amidic vs. heterocyclic carbons) be resolved?

    Methodological Answer:

    • 2D NMR (HSQC/HMBC) : Differentiate C-3″ (amidic, δ 18.42 ppm) from oxadiazole carbons (δ 160–168 ppm) via long-range coupling .
    • Deuterium Exchange : Confirm labile protons (e.g., N–H) by comparing D₂O-shaken vs. standard spectra .

    Methodological Pitfalls & Solutions

    Q. Why do some coupling reactions (e.g., COMU®-mediated) yield <30% product?

    Solution:

    • Optimize Stoichiometry : Use 1.2 equivalents of nucleophile (e.g., 7a) to electrophile (3a) .
    • Solvent Polarity : Switch from DMF to THF for less sterically hindered intermediates .

    Q. How to address low reproducibility in biological assays?

    Solution:

    • Standardize Protocols : Pre-incubate enzymes (e.g., urease) at 37°C for 10 min before adding inhibitors .
    • Batch Testing : Synthesize ≥3 independent compound batches to confirm activity trends (e.g., 8a–h) .

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